molecular formula C7H8FN B1296174 2-Fluoro-5-methylaniline CAS No. 452-84-6

2-Fluoro-5-methylaniline

Cat. No. B1296174
CAS RN: 452-84-6
M. Wt: 125.14 g/mol
InChI Key: QZUXMXZNVAJNSE-UHFFFAOYSA-N
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Description

The compound 2-Fluoro-5-methylaniline is a fluorinated aromatic amine with potential applications in pharmaceuticals and material science. While the provided papers do not directly discuss 2-Fluoro-5-methylaniline, they do provide insights into related compounds and methodologies that could be relevant for the synthesis and application of 2-Fluoro-5-methylaniline.

Synthesis Analysis

The synthesis of related fluorinated aromatic compounds is well-documented in the provided papers. For instance, a practical synthesis of a pharmaceutical intermediate involving a palladium-catalyzed cyanation/reduction sequence is described, which could potentially be adapted for the synthesis of 2-Fluoro-5-methylaniline . Additionally, the radiosynthesis of 2-amino-5-[18F]fluoropyridines via a palladium-catalyzed amination sequence from anisyl(2-bromopyridinyl)iodonium triflate is reported, which demonstrates the feasibility of introducing fluorine and amino groups into aromatic compounds .

Molecular Structure Analysis

The molecular structure of 2-Fluoro-5-methylaniline would consist of a benzene ring with a fluorine atom and a methyl group attached to the second and fifth positions, respectively, and an amine group attached to the ring. The papers discuss the synthesis and properties of similar fluorinated aromatic compounds, which often exhibit unique electronic and steric properties due to the presence of the fluorine atom .

Chemical Reactions Analysis

The chemical reactivity of fluorinated anilines can be inferred from the studies. For example, the activated fluorophenyl-amine reaction described in one paper could be relevant for further functionalization of 2-Fluoro-5-methylaniline . The nucleophilic substitution reactions involving fluorinated compounds, as well as the potential for creating nucleotide probes, are also of interest .

Physical and Chemical Properties Analysis

Fluorinated aromatic compounds often have distinct physical and chemical properties, such as increased stability and altered electronic characteristics. The papers suggest that the introduction of fluorine into aromatic compounds can significantly affect their binding affinities and reactivity, which would be relevant for 2-Fluoro-5-methylaniline . The synthesis of methyl 2-amino-5-fluorobenzoate also provides insights into the potential properties of 2-Fluoro-5-methylaniline, such as its melting point, solubility, and spectroscopic characteristics .

Safety And Hazards

2-Fluoro-5-methylaniline is classified as a combustible liquid. It may cause skin and eye irritation, and it can be harmful if swallowed or inhaled . Prolonged or repeated exposure may cause damage to organs .

properties

IUPAC Name

2-fluoro-5-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FN/c1-5-2-3-6(8)7(9)4-5/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZUXMXZNVAJNSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90294557
Record name 2-Fluoro-5-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90294557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-5-methylaniline

CAS RN

452-84-6
Record name 2-Fluoro-5-methylaniline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=452-84-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 452-84-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97095
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Fluoro-5-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90294557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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